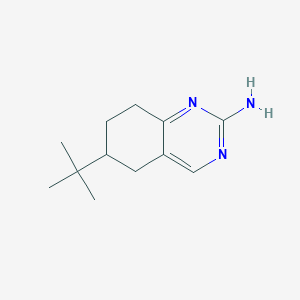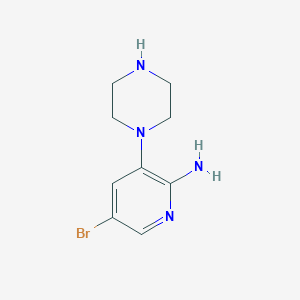
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine is a chemical compound with the CAS Number: 1335051-33-6 . It has a molecular weight of 257.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13BrN4/c10-7-5-8(9(11)13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H2,11,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 257.13 .Applications De Recherche Scientifique
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine has been studied for its potential therapeutic applications. It has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other pharmaceuticals. This compound has also been used in the synthesis of several compounds that have been studied for their potential anti-inflammatory and anti-cancer properties. In addition, this compound has been used in the synthesis of compounds that have been studied for their potential antiviral and antifungal properties.
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, the compound interferes with cell cycle progression, preventing cells from entering the S phase. This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK4 and CDK6 affects the Retinoblastoma (Rb) pathway. Under normal conditions, CDK4/6 phosphorylates Rb, releasing the transcription factor E2F to promote the transcription of genes required for DNA synthesis. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, thereby blocking the release of E2F and the subsequent progression of the cell cycle .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and a significant degree of lipophilicity (Log Po/w (iLOGP): 1.72) . It is also a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . These properties influence the compound’s bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell cycle arrest. By inhibiting CDK4/6, the compound prevents the progression of the cell cycle from the G1 phase to the S phase. This can lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes or proteins, such as P-gp, can affect the compound’s distribution within the body .
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine has a number of advantages and limitations for lab experiments. On the one hand, this compound is relatively easy to synthesize and is relatively inexpensive. On the other hand, it is insoluble in water and can be difficult to purify. In addition, some of the compounds that can be synthesized from this compound can be toxic and should be handled with caution in the laboratory.
Orientations Futures
Future research on 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine should focus on further elucidating its mechanism of action, studying its potential therapeutic applications, and exploring its potential for synthesizing compounds with novel properties. Additionally, research should be conducted on the potential toxicity of compounds synthesized from this compound and the safety of using this compound in laboratory experiments. Furthermore, research should be conducted on the potential uses of this compound in the synthesis of other pharmaceuticals, agrochemicals, and other compounds. Finally, research should be conducted on the potential environmental impacts of this compound and its derivatives.
Méthodes De Synthèse
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine can be synthesized in a variety of ways. The most common method is the reaction of piperazine with bromine and pyridine. This reaction is typically carried out in an aqueous solution at room temperature. The product of this reaction is this compound, which can be isolated and purified by recrystallization. Other methods of synthesis include the reaction of piperazine with bromine and pyridine derivatives, such as 2-amino-5-bromopyridine or 3-bromo-4-chloropyridine.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Analyse Biochimique
Biochemical Properties
It is known to be used in the synthesis of anticancer agents . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell proliferation and cancer progression.
Cellular Effects
Given its use in the synthesis of anticancer agents , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Propriétés
IUPAC Name |
5-bromo-3-piperazin-1-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c10-7-5-8(9(11)13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYVMVYCARVHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(N=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(acetylamino)-2-[(3-methylbenzoyl)oxy]benzenecarboxylate](/img/structure/B2947337.png)

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2947341.png)
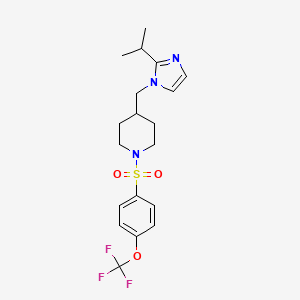

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2947344.png)
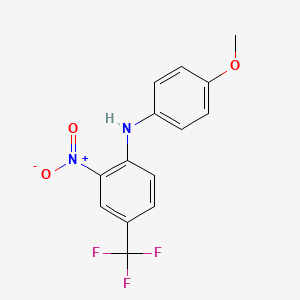
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)
![5-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2947350.png)
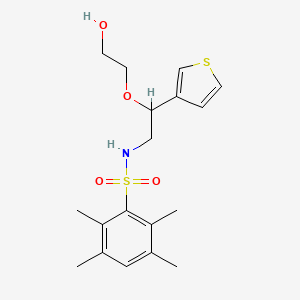
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)
